molecular formula C9H15NO B6268889 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 90693-49-5

7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one

Cat. No.: B6268889
CAS No.: 90693-49-5
M. Wt: 153.22 g/mol
InChI Key: QWIDXVHOGOXFLU-UHFFFAOYSA-N
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Description

7,7-dimethyl-2-azabicyclo[411]octan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways. This can lead to various effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    7,7-dimethyl-2-azabicyclo[4.1.1]octane: A similar compound with a slightly different structure.

    2-azabicyclo[4.1.1]octan-3-one: Lacks the dimethyl groups present in 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of dimethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90693-49-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one

InChI

InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11)10-7(9)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

QWIDXVHOGOXFLU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(=O)NC1C2)C

Purity

95

Origin of Product

United States

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